N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline
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Overview
Description
N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline is a chemical compound that features an imidazole ring attached to an aniline moiety through a methylene bridge, with a methylsulfanyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline typically involves the reaction of 2-(chloromethyl)imidazole with 3-(methylsulfanyl)aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Imidazol-2-ylmethyl)-N-methylamine: Similar structure but with a different substitution pattern.
N-ethyl-N-(1H-imidazol-2-ylmethyl)aniline: Similar structure with an ethyl group instead of a methylsulfanyl group.
Uniqueness
N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline is unique due to the presence of both an imidazole ring and a methylsulfanyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3S |
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Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H13N3S/c1-15-10-4-2-3-9(7-10)14-8-11-12-5-6-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
InChI Key |
JMDVHOGITCLIRP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
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